molecular formula C7H9ClF3NO B6209371 2-(trifluoromethyl)piperidine-1-carbonyl chloride CAS No. 2199498-35-4

2-(trifluoromethyl)piperidine-1-carbonyl chloride

Cat. No. B6209371
CAS RN: 2199498-35-4
M. Wt: 215.6
InChI Key:
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Description

2-(Trifluoromethyl)piperidine-1-carbonyl chloride (TFPC) is an important fluorinated organic compound that has been extensively studied in recent years due to its unique properties and potential applications. It is a colorless, volatile liquid with a boiling point of 85-87°C and a melting point of -25°C. TFPC has a wide range of uses, including in the synthesis of other compounds, as a reagent for organic synthesis, and as a building block for pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(trifluoromethyl)piperidine-1-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for pharmaceuticals and agrochemicals, and as a catalyst for reactions involving fluorinated molecules. It has also been used in the synthesis of other fluorinated compounds, including fluorinated alcohols, fluorinated amines, and fluorinated ethers. In addition, 2-(trifluoromethyl)piperidine-1-carbonyl chloride has been used in the synthesis of peptides and peptidomimetics, and in the synthesis of fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)piperidine-1-carbonyl chloride is not fully understood, but it is believed to involve the formation of a trifluoromethylated piperidine intermediate. This intermediate then undergoes a reaction with an acid catalyst to form the final product, 2-(trifluoromethyl)piperidine-1-carbonyl chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(trifluoromethyl)piperidine-1-carbonyl chloride have not been extensively studied. However, it is known to be an irritant to the skin and eyes, and it can cause respiratory irritation if inhaled. In addition, 2-(trifluoromethyl)piperidine-1-carbonyl chloride has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, and it has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(trifluoromethyl)piperidine-1-carbonyl chloride in laboratory experiments is its low cost and availability. In addition, it is relatively easy to handle and store, and it is not highly toxic. However, there are some limitations to using 2-(trifluoromethyl)piperidine-1-carbonyl chloride in laboratory experiments. It is a volatile compound, so it must be stored in a sealed container and handled with care. In addition, it is an irritant and can cause respiratory irritation if inhaled.

Future Directions

In the future, 2-(trifluoromethyl)piperidine-1-carbonyl chloride could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new fluorinated compounds and in the synthesis of fluorescent dyes. In addition, it could be used in the synthesis of peptides and peptidomimetics, and in the synthesis of other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of 2-(trifluoromethyl)piperidine-1-carbonyl chloride.

Synthesis Methods

2-(trifluoromethyl)piperidine-1-carbonyl chloride can be synthesized from the reaction of 2-chloropiperidine with trifluoroacetic anhydride. This reaction produces a trifluoromethylated piperidine in a two-step process. First, the 2-chloropiperidine reacts with trifluoroacetic anhydride to form a trifluoromethylated piperidine intermediate. The intermediate is then treated with an acid catalyst to form the final product, 2-(trifluoromethyl)piperidine-1-carbonyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)piperidine-1-carbonyl chloride involves the reaction of piperidine with trifluoroacetic anhydride to form 2-(trifluoromethyl)piperidine-1-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "Piperidine", "Trifluoroacetic anhydride", "Thionyl chloride" ], "Reaction": [ "Step 1: Piperidine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(trifluoromethyl)piperidine-1-carboxylic acid.", "Step 2: The resulting carboxylic acid is then treated with thionyl chloride to form the corresponding acid chloride, 2-(trifluoromethyl)piperidine-1-carbonyl chloride." ] }

CAS RN

2199498-35-4

Product Name

2-(trifluoromethyl)piperidine-1-carbonyl chloride

Molecular Formula

C7H9ClF3NO

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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